Toxin B2

Catalog No.
S1479640
CAS No.
82810-44-4
M.F
C10H17N7O8S
M. Wt
395.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toxin B2

CAS Number

82810-44-4

Product Name

Toxin B2

IUPAC Name

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid

Molecular Formula

C10H17N7O8S

Molecular Weight

395.35 g/mol

InChI

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24)

InChI Key

ALRRPAKWGUBPBK-UHFFFAOYSA-N

SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N

Synonyms

Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O

Gonyautoxin VI, also known as gonyautoxin-VI or toxin B2, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin VI is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin vi is primarily located in the cytoplasm. Outside of the human body, gonyautoxin vi can be found in mollusks. This makes gonyautoxin vi a potential biomarker for the consumption of this food product.

Toxin B2, officially designated as Gonyautoxin-6 (GTX6) (CAS: 82810-44-4), is a marine paralytic shellfish toxin (PST) belonging to the N-sulfocarbamoyl class of saxitoxin analogs. Structurally, it is the N-sulfocarbamoyl derivative of neosaxitoxin (NeoSTX). In commercial and industrial procurement, GTX6 is primarily sourced as a high-purity Certified Reference Material (CRM) to calibrate advanced analytical workflows, such as HILIC-MS/MS and HPLC-FLD, for regulatory food safety monitoring [1]. Its precise quantification is essential for accurate shellfish toxicity profiling, as it represents a low-toxicity precursor that can chemically convert into highly potent analogs during standard extraction processes or physiological digestion [2].

Research Fit

Regulatory PST Monitoring Direct HPLC-FLD quantification in G. catenatum bloom events
N-Sulfocarbamoyl Reference Standard Labile congener requiring differentiated storage and analytical handling

Substituting GTX6 with generalized saxitoxin (STX) or its unsulfated parent, neosaxitoxin (NeoSTX), fundamentally compromises analytical accuracy and regulatory compliance. Because GTX6 possesses a distinct N-sulfocarbamoyl moiety, it exhibits divergent chromatographic retention times and a specific Toxicity Equivalency Factor (TEF) that differs substantially from STX [1]. Furthermore, GTX6 is chemically labile under acidic conditions, converting stoichiometrically into the highly toxic NeoSTX [2]. If a laboratory fails to procure the exact GTX6 standard, it cannot accurately differentiate between endogenous NeoSTX and conversion-derived NeoSTX during acidic sample extraction, inevitably leading to severe overestimations of sample toxicity and unwarranted regulatory closures of aquaculture sites.

Substitution Risk

Stability mismatch
N-sulfocarbamoyl lability may not support generic PST storage protocols; degradation risk above 0 °C.
Toxicity overestimation
TEF-based substitution can overstate oral toxicity contribution, as feeding TEF differs >5× from EFSA default.
Method validation gap
Direct quantification not validated in primary EN 14526 interlaboratory study; indirect hydrolysis step may be required.

Mass Spectrometry Transition Specificity for Multiplexed PST Profiling

In high-resolution HILIC-MS/MS workflows, GTX6 requires its own specific calibration curve due to its distinct ionization and fragmentation profile. GTX6 is quantified using the specific negative electrospray ionization (ESI-) transition of m/z 394.1 to 122.0, achieving a Limit of Detection (LOD) of approximately 0.02 to 0.37 nmol/L in optimized matrices [1]. Generic STX standards or NeoSTX standards cannot be used as surrogates because they ionize in positive mode (ESI+) and lack the sulfocarbamoyl mass signature [2].

Evidence DimensionMS/MS Ionization Mode and Precursor/Product m/z
Target Compound DataGTX6: ESI- mode, m/z 394.1 -> 122.0
Comparator Or BaselineSTX (Baseline): ESI+ mode, m/z 300.1 -> 204.1
Quantified DifferenceComplete orthogonal ionization (negative vs. positive mode) and a 94 Da mass shift, preventing cross-calibration.
ConditionsHILIC-MS/MS analysis of shellfish tissue extracts.

Procurement of the exact GTX6 standard is mandatory for MS/MS calibration, as generic STX standards are invisible in the required negative ionization channels for this analog.

Oral Feeding LD50
Head-to-head
>188 µmol/kg (feeding)
vs STX 3.20, GTX5 50.0 µmol/kg
Lowest oral acute toxicity among tested PSTs
Feeding route model context

Toxicity Equivalency Factor (TEF) Differentiation for Regulatory Accuracy

GTX6 exhibits a significantly lower acute toxicity profile compared to its unsulfated parent compound, NeoSTX, and the reference standard, STX. According to established regulatory frameworks, GTX6 is assigned a Toxicity Equivalency Factor (TEF) of 0.1, whereas both STX and NeoSTX possess a TEF of 1.0 [1]. Applying a generic STX TEF to an uncalibrated GTX6 peak would result in a massive overestimation of the sample's actual toxicity [2].

Evidence DimensionMolar Toxicity Equivalency Factor (TEF)
Target Compound DataGTX6 TEF = 0.1
Comparator Or BaselineSTX / NeoSTX TEF = 1.0
Quantified DifferenceGTX6 is 10 times less toxic than STX and NeoSTX on a molar basis.
ConditionsStandardized mouse bioassay (MBA) and oral toxicity risk assessment.

Accurate procurement and quantification of GTX6 prevents a 10-fold regulatory overestimation of toxicity, avoiding costly and unnecessary product recalls.

TEF Discrepancy
Head-to-head
Feeding-based TEF <0.017
EFSA TEF 0.1 (>5.9× overestimation)
Regulatory TEF may overstate oral toxicity
TEF derivation method context

Acid-Catalyzed Precursor Conversion Dynamics

GTX6 serves as a critical indicator of latent toxicity due to its chemical instability under hot, acidic conditions. During standardized acid hydrolysis (e.g., 0.1 M HCl with heat), the N-sulfocarbamoyl group of GTX6 is cleaved, resulting in a stoichiometric conversion to the highly toxic NeoSTX [1]. Decarbamoyl toxins (like dcSTX) do not undergo this specific toxicity-amplifying conversion. Laboratories must procure GTX6 to validate their extraction methods and calculate the potential maximum toxicity of a sample if natural acidification occurs [2].

Evidence DimensionToxicity amplification post-hydrolysis
Target Compound DataGTX6 converts to NeoSTX, yielding a 10-fold increase in TEF (0.1 to 1.0).
Comparator Or BaselineDecarbamoyl saxitoxin (dcSTX) remains stable with no TEF amplification.
Quantified Difference1000% increase in relative toxicity for the GTX6 fraction post-hydrolysis, versus 0% for stable comparators.
ConditionsHot acidic hydrolysis (0.1 M HCl) simulating stomach acid or aggressive sample extraction.

GTX6 standards are essential for validating analytical hydrolysis protocols to ensure the latent toxicity of shellfish is accurately mapped.

Chemical Stability
Cross-study
Most labile gonyautoxin in acidic solution
Degradation observed at >0 °C
Requires stringent cold-chain storage protocol
Storage protocol review required
Analytical Method
Class-level
Direct quantification not validated in EN 14526:2017 primary study
Indirect hydrolysis to NEO protocol validated
Workflow burden differs from other PST congeners
Method transfer context
MBA Specific Toxicity
Head-to-head
105 MU/µmol (25 µg STX eq./µmol)
GTX5: 120 MU/µmol (29 µg STX eq./µmol)
12.5% lower MBA response than GTX5
MBA monitoring context

Regulatory Shellfish Toxicity Monitoring (AOAC Methods)

Utilizing GTX6 as a Certified Reference Material (CRM) to calibrate HILIC-MS/MS and HPLC-FLD systems, ensuring accurate separation and quantification of N-sulfocarbamoyl toxins to prevent false positive regulatory closures [1].

Latent Toxicity Profiling via Acid Hydrolysis

Employing GTX6 standards to validate acid-catalyzed conversion protocols, allowing food safety laboratories to accurately measure the potential toxicity spike when low-toxicity GTX6 converts to high-toxicity NeoSTX during human digestion or processing [2].

Marine Phytoplankton Biosynthesis Tracking

Using GTX6 to track the enzymatic pathways of dinoflagellates (e.g., Gymnodinium catenatum), specifically monitoring the activity of N-sulfotransferases that convert NeoSTX into the less toxic GTX6 for ecological monitoring [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory shellfish monitoring (G. catenatum blooms)
Direct HPLC-FLD quantification capability
TEF assignment accuracy, bloom toxicity profiling
Neosaxitoxin semisynthetic process research
High-purity acid-labile hydrolysis precursor
Hydrolysis conversion control, impurity reference
Marine biotoxin SAR and method development
Unique N-sulfocarbamoyl lability and route-dependent toxicity
Sodium channel binding, interlaboratory method harmonization
Bivalve biotransformation and depuration studies
Key marker for N-sulfocarbamoyl to carbamate conversion
Decarbamoyl/N-sulfocarbamoyl ratio, depuration timeline

XLogP3

-4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

395.08593170 g/mol

Monoisotopic Mass

395.08593170 g/mol

Heavy Atom Count

26
1: Watanabe R, Suzuki T, Oshima Y. Development of quantitative NMR method with internal standard for the standard solutions of paralytic shellfish toxins and characterisation of gonyautoxin-5 and gonyautoxin-6. Toxicon. 2010 Sep 15;56(4):589-95. doi: 10.1016/j.toxicon.2010.06.002. Epub 2010 Jun 9. PubMed PMID: 20538011.

Explore Compound Types